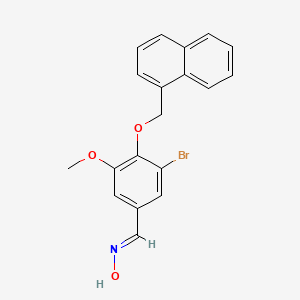

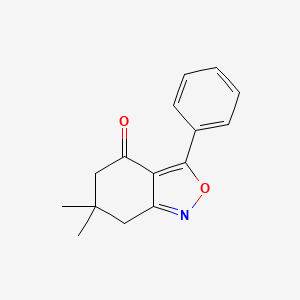

![molecular formula C15H10O6 B5561438 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5561438.png)

5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a chemical compound with the molecular formula C15H10O6 . It has an average mass of 286.236 Da and a monoisotopic mass of 286.047729 Da .

Synthesis Analysis

The synthesis of a similar compound, 5-((2-oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one, has been reported . The starting material for the synthesis was ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate . This was obtained by reacting ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . The compound was then hydrolyzed using sodium hydroxide to obtain another intermediate . The final compound was synthesized by cyclizing thiosemicarbazide (TSC) with the carboxyl group of the intermediate in the presence of phosphorus oxychloride (POCl3) .Molecular Structure Analysis

The molecular structure of 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid can be analyzed using various spectroscopic techniques . For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid can be studied using various techniques . For instance, the reaction of the compound with ethyl bromoacetate in the presence of potassium carbonate leads to the formation of ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate . This compound can then be hydrolyzed using sodium hydroxide to form another intermediate . The final compound can be synthesized by cyclizing thiosemicarbazide (TSC) with the carboxyl group of the intermediate in the presence of phosphorus oxychloride (POCl3) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid can be determined using various techniques . For instance, the molecular formula, average mass, and monoisotopic mass of the compound can be determined . The compound’s NMR spectra can provide information about its chemical structure .Scientific Research Applications

Photophysical Properties and Applications The photophysical properties of similar compounds have been extensively studied for their potential applications in optoelectronic devices. Ibrahim et al. (2017) investigated the synthesis, DFT band structure calculations, optical and photoelectrical characterizations of 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC), a compound with structural similarities. This study highlighted the potential of such compounds in optoelectronic applications due to their significant photoluminescence properties and electrical characteristics, suggesting that 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid could also possess unique photophysical properties suitable for similar applications (Ibrahim, Halim, Roushdy, Farag, & El-Gohary, 2017).

Biocatalysis and Green Chemistry The compound and its derivatives are also of interest in the field of biocatalysis and green chemistry. Efficient methods for converting biomass-derived compounds into valuable chemicals are crucial for sustainable development. For instance, the enzymatic oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) by specific oxidases demonstrates the potential of using biocatalysts for the synthesis of bio-based platform chemicals. This approach highlights the role of similar compounds in developing sustainable chemical processes and their importance in the bioeconomy (Dijkman, Groothuis, & Fraaije, 2014).

Future Directions

The future directions for research on 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid could include further exploration of its potential biological activities, such as its antimicrobial, antitumor, and antiviral activities . Additionally, the synthesis of new heterocyclic compounds derived from this compound could be another area of future research .

properties

IUPAC Name |

5-[(2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-14-6-2-9-1-3-10(7-13(9)21-14)19-8-11-4-5-12(20-11)15(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXZKICRHJNJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(O3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5561380.png)

![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)

![[3-(3-methyl-2-buten-1-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5561388.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5561397.png)

![4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid](/img/structure/B5561404.png)

![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol](/img/structure/B5561415.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5561419.png)

![7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5561427.png)

![1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5561453.png)